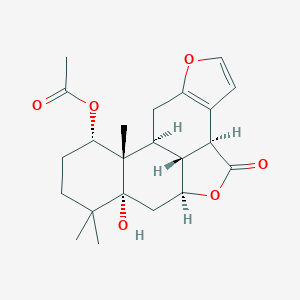
5-(difluoromethoxy)-1H-benzimidazole-2-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, often involves multi-step chemical reactions. A common method includes the cyclization of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization with 2-(phenylmethylene)malononitrile, as described in the synthesis of benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles (Malladi, Anisetti, & Rao, 2014). Another approach involves the reaction of benzimidazole-2-thione derivatives with chloroacetic acid in the presence of sodium hydroxide, followed by reaction with acetic anhydride and N-mono substituted piperazine (Ganji & Agrawal, 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their benzimidazole core, which can be substituted at various positions to alter their chemical and physical properties. For instance, the introduction of a difluoromethoxy group at the 5-position significantly impacts the compound's reactivity and interaction with biological targets. The structural elucidation is often confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry (Aparna et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Derivatives of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol have shown notable antimicrobial activity. They have been effective in molecular docking studies, which suggests their potential in treating microbial infections (Aparna et al., 2020).
Anti-inflammatory Properties : These compounds possess anti-inflammatory activity and demonstrate non-selective binding interactions with the COX-2 enzyme, highlighting their potential in treating inflammation-related disorders (Ganji & Agrawal, 2020).
Antioxidant and Antibacterial Applications : Some benzimidazole derivatives, including those similar to 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, exhibit antioxidant and antibacterial activities against various bacterial strains, further broadening their potential therapeutic applications (Mavrova et al., 2015).
Anti-Diabetic Potential : A novel series of multifunctional benzimidazoles, related to the chemical structure of interest, have been identified as potent inhibitors of α-glucosidase. This suggests their use in managing diabetes (Ali et al., 2022).
Corrosion Inhibition : Benzimidazole derivatives, including structures related to 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, have been found to inhibit mild steel corrosion in acidic solutions, showing potential in industrial applications (Yadav et al., 2013).
Anti-Cancer Activity : Some new potentially benzimidazole derivatives have shown activity against tumor cells, including human hepatocyte carcinoma, suggesting their application in cancer treatment (Khalifa et al., 2018).
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVPNAZPFZXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243352 | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethoxy)-1H-benzimidazole-2-thiol | |
CAS RN |
97963-62-7 | |
| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in pharmaceutical chemistry?
A1: 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole serves as a crucial starting material in the synthesis of Pantoprazole Sodium [, , ]. Pantoprazole Sodium is a proton pump inhibitor used to treat gastric acid-related conditions.
Q2: What are the common synthetic routes to obtain 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?
A2: Several synthetic approaches exist:
- From Paracetamol: A novel process involves synthesizing N-(4-difluoromethoxyphenyl)-acetamide from paracetamol using a pressure-tight autoclave. Factors like pressure, solvent, catalyst, and base significantly influence yield. Optimal conditions involve isopropanol as the solvent, PEG-400 as the catalyst, and potassium carbonate as the base under 0.5 MPa pressure []. Subsequent steps involve reducing the nitro-compound with a palladium carbon catalyst and reacting it with carbon disulfide for one-pot cyclization to yield 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole [].
- From 4-Difluoromethoxy-o-phenylenediamine: An alternative method uses 4-Difluoromethoxy-o-phenylenediamine as the primary starting material. Reacting it with carbon disulfide and a base in water under controlled conditions leads to a condensation reaction followed by cyclization, yielding 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This method eliminates the use of organic solvents, enhancing its green chemistry profile.
Q3: What are the potential genotoxic impurities associated with 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?
A3: Research highlights the presence of six potential genotoxic impurities (PGIs) in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. These impurities necessitate careful monitoring and control during the manufacturing process to ensure the safety of Pantoprazole Sodium.
Q4: How are these genotoxic impurities analyzed and quantified?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a sensitive and reliable method for analyzing and quantifying the six PGIs in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This technique enables the detection of these impurities at levels relevant to toxicological concerns.
Q5: Has 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole been explored for applications beyond Pantoprazole Sodium synthesis?
A5: Beyond its role in Pantoprazole Sodium production, research explores the potential of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in developing novel fluorobenzimidazole derivatives with antibacterial and antifungal properties [, ]. This involves reacting the compound with various 2-chloro-N-phenylacetamide derivatives to create a library of compounds for antimicrobial screening.
Q6: What challenges are associated with the synthesis and crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?
A6: A key challenge lies in controlling the agglomeration of crystals during the reactive crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This agglomeration can impact the purity and downstream processing of the compound.
Q7: Are there specific impurities associated with the Pantoprazole Sodium synthesis using 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?
A7: Research describes the preparation and characterization of specific impurities, including Pantoprazole Sodium oxynitride impurity [] and Pantoprazole Sodium sulfone-nitrogen oxidized impurity []. Understanding their formation pathways is crucial for optimizing the synthesis and purification of Pantoprazole Sodium.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)









